Chiral Purity and Enantiomeric Excess as a Procurement Quality Metric
For chiral dipeptide derivatives, quantitative enantiomeric excess (ee) is a critical differentiator. Vendors typically specify a minimum purity of 95% (achiral HPLC) . However, the differential value of D-Alanyl-O-(4-chlorobenzoyl)-L-serine over its L-Ala diastereomer or D-Ser epimer can only be verified by chiral HPLC or capillary electrophoresis. Without a published chiral assay, procurement must rely on the vendor's certificate of analysis; comparative values for the L-Ala and D-Ser epimers are unavailable in the public domain.
| Evidence Dimension | Minimum achiral purity specification |
|---|---|
| Target Compound Data | ≥95% (vendor specification) |
| Comparator Or Baseline | L-Alanyl-O-(4-chlorobenzoyl)-L-serine: no public purity specification |
| Quantified Difference | Not calculable; baseline absent |
| Conditions | Achiral HPLC, vendor CoA |
Why This Matters
Without defined enantiomeric purity, the functional identity of the compound is unverifiable, making procurement of the correct stereoisomer essential.
